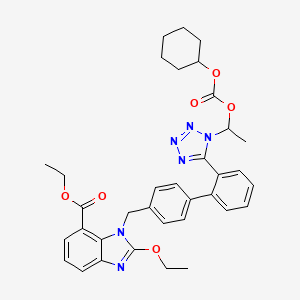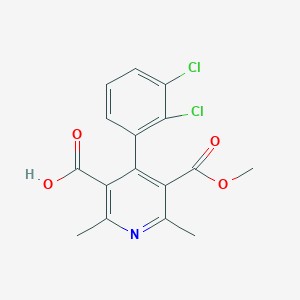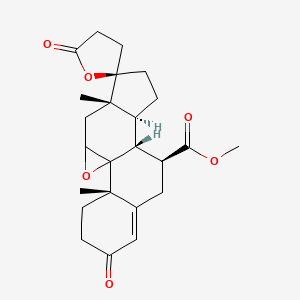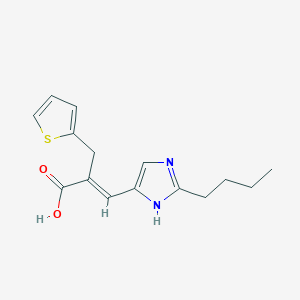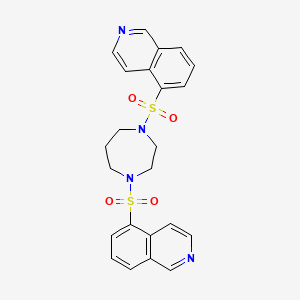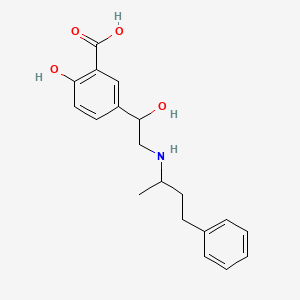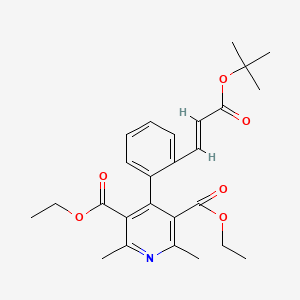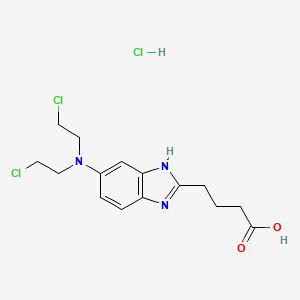
Bendamustine Desmethyl Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bendamustine Desmethyl Impurity is a derivative of Bendamustine, which is an antineoplastic agent used for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy . It belongs to the family of alkylating agents .
Synthesis Analysis
A novel, simple, sensitive, and stability-indicating high-performance liquid chromatography method was developed and validated for the quantification of impurities (process related and degradants) and the assay determination of Bendamustine hydrochloride . The synthesis of a potential bendamustine deschloro dimer impurity has been reported .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Approaches : An efficient synthesis of a bendamustine impurity, specifically bendamustine deschloro dimer, was achieved from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, involving several steps including benzyl-protection/deprotection, saponification, and Fischer/Steglish esterfication (Yuan & Zhu, 2020).
Characterizing Degradant Impurities : Two degradant impurities in bendamustine hydrochloride were identified and characterized using high-performance liquid chromatography, Q-TOF/MS, and NMR, leading to insights into their structural properties and formation mechanisms (Chen et al., 2015).
Mechanisms of Action and Metabolism
Metabolism and Mechanisms of Action : Bendamustine undergoes extensive first-pass metabolism, producing a cytotoxic hydroxy metabolite. Its unique structure combines an alkylating group, a benzimidazole ring, and a butyric acid side-chain, contributing to its distinct mechanism of action, which is being investigated for potential combination therapies (Gandhi, 2002).
Pharmacokinetic and Pharmacodynamic Profile : The pharmacokinetic profile of bendamustine and its metabolites, including the N-desmethyl-bendamustine, is vital in understanding drug-drug interactions and dosage adjustments in various patient populations (Darwish et al., 2015).
Metabolite Profiling in Urine : Metabolic pathways of bendamustine in humans were elucidated by identifying its metabolites excreted in urine, revealing conversions at the benzimidazole and butyric acid moiety, which are consistent with the overall processes involved in metabolic elimination (Dubbelman et al., 2012).
Clinical Efficacy and Combination Therapies
Cytotoxic Efficacy in Cancer Cell Lines : Bendamustine's cytotoxic and apoptotic activity was characterized in leukemia and breast cancer cell lines, highlighting its specific spectrum of activity and low clastogenic effect, which supports the hypothesis that bendamustine is not a typical alkylating agent (Konstantinov et al., 2002).
Unique Cytotoxicity Pattern : Bendamustine exhibits a unique pattern of cytotoxicity and mechanistic features compared to other alkylating agents, with mechanisms including DNA damage stress response, apoptosis, mitotic checkpoint inhibition, and induction of mitotic catastrophe (Leoni et al., 2008).
Safety And Hazards
Orientations Futures
Bendamustine and its impurities are critical to the quality and safety of pharmaceutical products. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . Ongoing and planned studies are evaluating new strategies in which bendamustine is being combined with existing agents and with novel therapies to optimize use in different clinical settings .
Propriétés
IUPAC Name |
4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQLSSMJKCGLSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bendamustine Desmethyl Impurity | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)


